Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate
Description
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate is a β-keto ester derivative characterized by a morpholine-substituted phenyl ring at the 4-position of the dioxobutanoate backbone. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) confers unique electronic and steric properties, distinguishing it from simpler aryl or heteroaryl analogs.
Properties
IUPAC Name |
methyl 4-(4-morpholin-4-ylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-15(19)14(18)10-13(17)11-2-4-12(5-3-11)16-6-8-21-9-7-16/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJQSLULWYHTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate, a compound with the molecular formula C15H17NO5 and CAS Number 1181537-45-0, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and dioxobutanoate moiety, contributing to its unique chemical reactivity and biological interactions. The molecular weight is approximately 291.3 g/mol, which positions it within a class of compounds that may exhibit significant pharmacological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In particular, its efficacy against various strains of bacteria has been documented:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 12.5 |
| Escherichia coli | 50 | Not specified |
| Streptococcus agalactiae | 75 | Not specified |
These findings indicate that the compound exhibits potent activity against gram-positive bacteria, particularly Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance issues .
The biological activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. The presence of the morpholine group suggests potential interactions with protein targets involved in cellular processes critical for bacterial survival.
Case Studies and Research Findings
-
Inhibition of c-Myc Dimerization :
A related compound demonstrated significant inhibition of c-Myc-Max dimerization, a crucial process in cancer cell proliferation. This suggests that this compound may also exert anti-cancer effects by interfering with similar protein-protein interactions . -
Pharmacokinetics :
Studies have indicated that compounds structurally similar to this compound possess favorable pharmacokinetic profiles, including stability and bioavailability, which are essential for therapeutic applications . -
Synergistic Effects :
Preliminary research indicates that combining this compound with other antibacterial agents may enhance its efficacy against resistant bacterial strains. This synergistic approach could be pivotal in developing new treatment regimens for infections caused by multi-drug resistant organisms .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
MMD has shown potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of oxadiazole and triazole synthesized through reactions involving dicarbonyl esters have demonstrated moderate cytotoxicity against colon carcinoma cell lines (HCT-116) . The mechanism of action often involves the induction of apoptosis in cancer cells.
2. Synthesis of Novel Derivatives
MMD serves as a precursor for synthesizing novel pharmaceutical compounds. Its structural components allow for modifications that can lead to the creation of new drug candidates with enhanced pharmacological properties. For instance, the morpholine moiety is known for its ability to improve the solubility and bioavailability of drugs .
Biological Research Applications
1. Enzyme Inhibition Studies
MMD has been utilized in studies focusing on enzyme inhibition. Compounds similar to MMD can act as inhibitors for various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. Research has shown that modifications to the dioxobutanoate structure can enhance enzyme binding affinity .
2. Pharmacokinetic Studies
Understanding the pharmacokinetics of MMD is crucial for its application in drug development. Studies assessing absorption, distribution, metabolism, and excretion (ADME) are essential to determine the viability of MMD-based compounds as therapeutic agents. Research indicates that the morpholine group may enhance metabolic stability .
Case Studies
Chemical Reactions Analysis
Cyclocondensation Reactions
The diketone functionality in Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate facilitates cyclocondensation with nitrogen nucleophiles, forming heterocyclic compounds. Key examples include:
Reaction with Phenyl Hydrazine
Under reflux in acetic acid, the compound reacts with phenyl hydrazine to form pyrazole derivatives. The reaction proceeds via enolate formation, followed by cyclization .
| Product | Yield | Conditions |
|---|---|---|
| Ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 78% | Reflux in acetic acid (3–5 hours) |
Formation of Triazole Derivatives
Cyclocondensation with 4-amino triazole-3-thiol yields Schiff bases, which further react with morpholine and formaldehyde to form Mannich bases .
Reduction Reactions
The diketone moiety undergoes selective reductions:
Sodium Borohydride (NaBH₄) Reduction
In methanol at room temperature, NaBH₄ reduces the β-keto ester to a secondary alcohol without affecting the morpholine group .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| NaBH₄ | (2-Morpholin-4-ylphenyl)methanol | 30% | Methanol, RT, 3 hours |
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ reduces both ketone and ester groups to produce a diol, though this reaction is less selective .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid :
| Conditions | Product | Key Change |
|---|---|---|
| H₂SO₄ (cat.), H₂O, reflux | 4-[4-(Morpholin-4-yl)phenyl]-2,4-dioxobutanoic acid | IR: Loss of ester C=O (1733 cm⁻¹), new broad O-H stretch (~2500 cm⁻¹) |
Electrophilic Aromatic Substitution
The morpholine group activates the phenyl ring toward electrophilic substitution. Bromination and nitration occur at the para position relative to the morpholine substituent :
| Reagent | Product | Position | Yield |
|---|---|---|---|
| Br₂, H₂SO₄ | 4-Bromo-2-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate | para | 65% |
Keto-Enol Tautomerism and Nucleophilic Additions
The β-diketo system exhibits keto-enol tautomerism, enabling nucleophilic additions. For example, reaction with hydroxylamine forms an isoxazole derivative :
| Reagent | Product | Key Feature |
|---|---|---|
| NH₂OH·HCl, NaOH | 5-[4-(Morpholin-4-yl)phenyl]isoxazole-3-carboxylate | 1H NMR: δ 6.50 ppm (s, isoxazole proton) |
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating above 150°C leads to decarboxylation, forming 4-[4-(morpholin-4-yl)phenyl]-3-buten-2-one .
-
Light Sensitivity : The compound slowly photodegrades in solution, requiring storage in amber glass .
Comparative Reactivity Table
| Reaction Type | Reagent | Primary Site | Product Class |
|---|---|---|---|
| Cyclocondensation | Phenyl hydrazine | β-Diketone | Pyrazole |
| Reduction | NaBH₄ | Ketone | Secondary alcohol |
| Ester Hydrolysis | H₂SO₄/H₂O | Ester | Carboxylic acid |
| Electrophilic Substitution | Br₂ | Phenyl ring | Brominated derivative |
| Nucleophilic Addition | NH₂OH | Enol tautomer | Isoxazole |
Comparison with Similar Compounds
Methyl 4-(2-Furyl)-2,4-dioxobutanoate
- Molecular Formula : C₉H₈O₅
- Key Differences : Replaces the morpholinylphenyl group with a 2-furyl substituent.
- Impact: The furan ring is electron-rich due to its oxygen atom, enhancing reactivity in electrophilic substitutions.
- Applications : Used as a building block in organic synthesis (95% purity) but lacks the pharmacological relevance associated with morpholine derivatives .
Methyl 4-(3-Nitrophenyl)-2,4-dioxobutanoate
- CAS : 345617-18-7
- Key Differences: Features a nitro group (-NO₂) at the 3-position of the phenyl ring.
- Impact :
Methyl 4-(2,5-Dichlorophenyl)-2,4-dioxobutanoate
- CAS : 848052-90-4
- Key Differences : Dichloro substitution enhances lipophilicity.
- Impact :
Ester Group Variations
Ethyl 4-(2-Fluorophenyl)-2,4-dioxobutanoate
- CAS : 869347-26-2
- Key Differences : Ethyl ester instead of methyl.
- Ethyl esters are generally more resistant to esterase hydrolysis than methyl esters, improving in vivo stability .
Ethyl 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoate
- Safety Data : Classified under UN GHS Revision 8 with hazards including skin/eye irritation.
- Key Differences : Combines ethyl ester with dichlorophenyl substituents.
- Impact :
Bioisosteric Replacements
Methyl 4-[4-(Difluoromethoxy)phenyl]-2,4-dioxobutanoate
- CAS : 832738-26-8
- Key Differences : Difluoromethoxy (-OCF₂H) replaces morpholine.
- Impact: The difluoromethoxy group acts as a bioisostere, improving metabolic stability while retaining polarity.
Research Implications
- Pharmacological Potential: The morpholine group in the target compound enhances target engagement (e.g., factor Xa in anticoagulants) via hydrogen bonding and moderate lipophilicity .
- Synthetic Challenges : Introducing morpholine requires specialized conditions (e.g., Buchwald-Hartwig amination), unlike halogenation or nitration used in simpler analogs .
- Safety Profile : Morpholine derivatives generally exhibit lower toxicity compared to halogenated analogs, which may accumulate in biological systems .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate generally involves:
- Formation of the 2,4-dioxobutanoate backbone via esterification or condensation reactions.
- Introduction of the 4-(morpholin-4-yl)phenyl substituent through nucleophilic substitution or Mannich-type reactions.
- Use of intermediates such as ethyl or methyl 2,4-dioxobutanoate derivatives, phenyl hydrazines, and morpholine derivatives.
Preparation of 2,4-Dioxobutanoate Derivatives
A common starting point is the preparation of ethyl or methyl 2,4-dioxobutanoate derivatives by reacting diethyl oxalate with appropriate ketones or esters in the presence of a base such as sodium ethoxide. This reaction yields the dicarbonyl ester intermediate, which is key for further functionalization.
- For example, diethyl oxalate reacts with substituted phenyl ketones to give ethyl 2,4-dioxobutanoate derivatives with a phenyl substituent at the 4-position.
Detailed Synthetic Route Example
The following sequence illustrates a representative synthesis pathway based on related compounds and methods:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation of diethyl oxalate with substituted phenyl ketone | Sodium ethoxide, ethanol, reflux | Formation of ethyl 2,4-dioxobutanoate derivative with phenyl substituent |
| 2 | Hydrazinolysis of ester intermediate | Hydrazine hydrate, ethanol, reflux | Conversion to hydrazide intermediate |
| 3 | Cyclocondensation with aldehyde to form Schiff base | Aromatic aldehyde, reflux | Formation of imine (Schiff base) intermediate |
| 4 | Mannich reaction with morpholine and formaldehyde | Morpholine, formaldehyde, ethanol, reflux | Introduction of morpholin-4-yl substituent yielding this compound derivative |
This method is supported by spectral data such as IR (carbonyl absorption ~1733 cm⁻¹), ¹H NMR (methyl, aromatic, and morpholine protons), and ¹³C NMR (carbonyl and aromatic carbons) confirming the structure.
Alternative Preparation and Functionalization Methods
- Methylation of oxadiazole or triazole derivatives related to the 2,4-dioxobutanoate scaffold can be achieved using methyl iodide in ethanolic potassium hydroxide, providing methyl esters of the target compound or its analogues.
- Hydrazinolysis and subsequent cyclocondensation reactions with reagents like carbon disulfide or ammonium thiocyanate enable the synthesis of heterocyclic derivatives that can be further modified to introduce morpholine groups.
Research Findings and Analytical Data
- IR spectra typically show strong carbonyl absorption bands around 1730 cm⁻¹ indicative of ester carbonyl groups.
- ¹H NMR spectra reveal characteristic signals for methyl esters (~3.4 ppm), aromatic protons (~7.3 ppm), and morpholine methylene protons (2.7–3.9 ppm).
- ¹³C NMR confirms carbonyl carbons (~160–180 ppm) and aromatic carbons, supporting the formation of the target compound.
- Mass spectrometry data corroborate molecular weights consistent with this compound and related intermediates.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Reagents | Conditions | Key Analytical Features |
|---|---|---|---|---|
| 1 | Ethyl 2,4-dioxobutanoate derivative | Diethyl oxalate, phenyl ketone, sodium ethoxide | Reflux in ethanol | IR: 1733 cm⁻¹ (C=O), ¹H NMR: ethyl and aromatic protons |
| 2 | Hydrazide intermediate | Hydrazine hydrate | Reflux in ethanol | IR: NH/NH₂ bands, disappearance of ester signals |
| 3 | Schiff base | Aromatic aldehyde | Reflux | ¹H NMR: imine proton ~8.7–8.9 ppm |
| 4 | Mannich base (target compound) | Morpholine, formaldehyde | Reflux | ¹H NMR: morpholine CH₂ signals, disappearance of NH proton |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the morpholinylphenyl intermediate followed by ketone functionalization. Key steps include:
- Condensation reactions : Use of glacial acetic acid as a solvent under reflux (8–12 hours) to promote cyclocondensation, yielding pyrazole derivatives with >80% efficiency .
- Optimization parameters : Temperature (80–120°C), solvent polarity (DMF or acetic acid), and base selection (e.g., potassium carbonate) significantly impact yield. Purity (>95%) can be achieved via recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?
- Spectroscopy : H/C NMR (chemical shifts for morpholinyl protons: δ 3.2–3.8 ppm; ketone carbonyl: δ 195–205 ppm) and FT-IR (C=O stretch at ~1700 cm) confirm functional groups .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and LCMS (m/z ~290 [M+H]) assess purity (>98%) and detect byproducts .
Q. What are the key physicochemical properties of this compound, and how do they influence its solubility and reactivity?
- Molecular weight : ~289.3 g/mol; logP ~2.1 (predicted), indicating moderate lipophilicity .
- Solubility : Poor in water, soluble in polar aprotic solvents (DMF, DMSO) and alcohols. Reactivity is enhanced by the electron-donating morpholinyl group, facilitating nucleophilic attacks at the β-diketone moiety .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the morpholinylphenyl moiety in this compound during cyclocondensation reactions?
The morpholinyl group acts as an electron donor via resonance, stabilizing intermediates during cyclocondensation. For example, in pyrazole formation:
- Stepwise mechanism : (1) Nucleophilic attack at the β-diketone, (2) tautomerization, and (3) ring closure. DFT calculations show a lower activation energy (~15 kcal/mol) for intermediates with morpholinyl stabilization .
- Regioselectivity : The para-substituted phenyl group directs nucleophiles to the less sterically hindered carbonyl .
Q. How does this compound interact with biological targets such as enzymes or receptors, and what methodologies are used to assess these interactions?
- Enzyme inhibition : The compound’s β-diketone core chelates metal ions in enzyme active sites (e.g., metalloproteases). IC values are determined via fluorometric assays .
- Binding studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (K ~1–10 µM) .
Q. How can crystallographic data (e.g., from SHELX-refined structures) resolve discrepancies in the proposed tautomeric forms of this compound derivatives?
- X-ray diffraction : SHELXL-refined structures (resolution <1.0 Å) unambiguously assign tautomeric states. For example, enol-keto tautomers show distinct bond lengths (C=O: 1.21 Å vs. C–O: 1.34 Å) .
- Contradiction resolution : Discrepancies between computational (DFT) and experimental data are resolved by refining hydrogen positions using high-resolution data .
Q. What strategies are effective in reconciling contradictory biological activity data observed for this compound across different assay systems?
- Method standardization : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm target engagement.
- Purity verification : HPLC-MS to rule out impurities (>99% purity required) .
- Data normalization : Adjust for assay-specific variables (e.g., pH, co-solvents) using internal controls .
Q. How can computational chemistry tools (e.g., DFT, molecular dynamics) predict the regioselectivity of nucleophilic attacks on the dioxobutanoate core of this compound?
- DFT analysis : Localized electron density at the α-carbon (Mulliken charge: −0.35) predicts preferential nucleophilic attack at this position.
- Molecular dynamics : Simulations (AMBER force field) show solvent accessibility of the β-diketone in aqueous environments, aligning with experimental reactivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
